![molecular formula C13H17NO2 B1465045 Methyl 3-(pyrrolidin-1-ylmethyl)benzoate CAS No. 321198-22-5](/img/structure/B1465045.png)
Methyl 3-(pyrrolidin-1-ylmethyl)benzoate
Overview
Description
Methyl 3-(pyrrolidin-1-ylmethyl)benzoate is an organic compound with the molecular formula C13H17NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a pyrrolidin-1-ylmethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyrrolidin-1-ylmethyl)benzoate typically involves the esterification of 3-(pyrrolidin-1-ylmethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyrrolidin-1-ylmethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of 3-(pyrrolidin-1-ylmethyl)benzoic acid.
Reduction: Formation of 3-(pyrrolidin-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives of this compound depending on the substituent introduced.
Scientific Research Applications
Chemistry
Methyl 3-(pyrrolidin-1-ylmethyl)benzoate is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation: Converts to corresponding carboxylic acids or ketones.
- Reduction: Transforms the ester group into an alcohol.
- Substitution: Engages in electrophilic substitution reactions on the benzene ring.
Table 1: Chemical Reactions of this compound
Reaction Type | Products Formed | Common Reagents |
---|---|---|
Oxidation | 3-(pyrrolidin-1-ylmethyl)benzoic acid | KMnO4, CrO3 |
Reduction | 3-(pyrrolidin-1-ylmethyl)benzyl alcohol | LiAlH4, NaBH4 |
Substitution | Various substituted derivatives | AlCl3 (for Friedel-Crafts reactions) |
Biology
Research into the biological activities of this compound has identified potential antimicrobial and antiviral properties. The compound's ability to interact with specific biological targets makes it a candidate for further exploration in pharmacological applications.
Medicine
In medicinal chemistry, this compound is being studied for its potential role in drug development. Its structural characteristics allow for modifications that can lead to new therapeutic agents targeting various diseases.
Industry
This compound is applied in the production of specialty chemicals and materials. Its versatility in chemical synthesis makes it valuable for creating various industrial products.
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Drug Development
Research focused on modifying the ester group of this compound led to derivatives with enhanced bioactivity against specific cancer cell lines. This highlights its utility in designing targeted therapies.
Mechanism of Action
The mechanism of action of Methyl 3-(pyrrolidin-1-ylmethyl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(pyrrolidin-1-yl)benzoate: Similar structure but lacks the methylene bridge between the pyrrolidine ring and the benzene ring.
Ethyl 3-(pyrrolidin-1-ylmethyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-(pyrrolidin-1-ylmethyl)benzoate is unique due to the presence of the pyrrolidin-1-ylmethyl group, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
Methyl 3-(pyrrolidin-1-ylmethyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, supported by various studies and findings.
Chemical Structure and Properties
This compound is characterized by a benzoate moiety linked to a pyrrolidine ring. Its molecular formula is , and it exhibits properties typical of both esters and nitrogen-containing heterocycles. The presence of the pyrrolidine ring may contribute to its biological activities through interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound.
In Vitro Studies
- Bacterial Inhibition : In vitro tests demonstrated that certain pyrrolidine derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong effectiveness against these pathogens .
- Fungal Activity : Some derivatives also showed antifungal properties, although specific data on this compound's antifungal effects remain limited.
Anticancer Activity
The anticancer potential of this compound has been explored through various mechanisms:
- Cell Cycle Arrest : Compounds with similar structures have been reported to induce cell cycle arrest in cancer cell lines, leading to apoptosis. This effect is often mediated through the modulation of key signaling pathways involved in cell proliferation .
- Cytotoxicity Studies : Research indicates that certain analogs exhibit cytotoxic effects in human cancer cell lines, suggesting that this compound may have similar properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.
Compound Structure | Biological Activity | Notes |
---|---|---|
This compound | Antibacterial, Anticancer | Effective against Gram-positive bacteria; potential cytotoxicity in cancer cells |
Related Pyrrolidine Derivatives | Variable | Activity often depends on substituents on the pyrrolidine ring |
Case Studies
Several case studies have highlighted the effectiveness of pyrrolidine derivatives:
- Case Study on Antibacterial Activity : A study evaluated various pyrrolidine derivatives' antibacterial properties, establishing a correlation between structural modifications and enhanced bioactivity. This compound's structural features were found to be pivotal in achieving high antibacterial efficacy against E. coli and S. aureus .
- Case Study on Anticancer Effects : Another investigation focused on the anticancer effects of similar compounds, demonstrating significant cytotoxicity in breast cancer cell lines, attributed to their ability to induce apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
methyl 3-(pyrrolidin-1-ylmethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-6-4-5-11(9-12)10-14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEZKBUYAMSZBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700206 | |
Record name | Methyl 3-[(pyrrolidin-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321198-22-5 | |
Record name | Methyl 3-[(pyrrolidin-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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